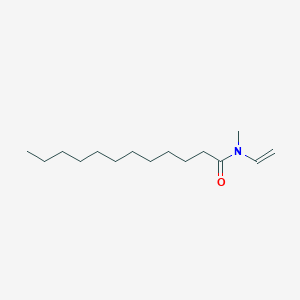
N-Ethenyl-N-methyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethenyl-N-methyldodecanamide is an organic compound with the molecular formula C15H29NO It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methyldodecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with N-methylamine to form N-methyldodecanamide. This intermediate is then subjected to a vinylation reaction using acetylene gas under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the esterification of dodecanoic acid, followed by amide formation and subsequent vinylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-N-methyldodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Ethenyl-N-methyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-Ethenyl-N-methyldodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the ethenyl group.
N-Ethenyl-N-methylhexanamide: Similar but with a shorter carbon chain.
N-Ethenyl-N-methylbenzamide: Similar but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Ethenyl-N-methyldodecanamide is unique due to its specific combination of an ethenyl group and a long aliphatic chain. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
91598-36-6 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-ethenyl-N-methyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h5H,2,4,6-14H2,1,3H3 |
InChI Key |
WSMYUMIOCYRPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















